molecular formula C16H20N2O4 B2583551 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide CAS No. 953181-18-5

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide

Cat. No.: B2583551
CAS No.: 953181-18-5
M. Wt: 304.346
InChI Key: DSXXEEFZXJKCNF-UHFFFAOYSA-N
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Description

The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide features a central isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) substituted at position 5 with a 3,4-dimethoxyphenyl group. The isoxazole is linked via an acetamide moiety to an N-isopropyl group.

  • Methoxy substituents: Electron-donating groups that enhance solubility and may interact with hydrophobic enzyme pockets.
  • Isoxazole core: A heterocycle known for metabolic stability and hydrogen-bonding capacity.
  • N-Isopropylacetamide: A bulky substituent that may influence steric interactions and pharmacokinetics.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10(2)17-16(19)9-12-8-14(22-18-12)11-5-6-13(20-3)15(7-11)21-4/h5-8,10H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXXEEFZXJKCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=NOC(=C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction between an alkyne and a nitrile oxide. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Substitution with 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the N-Isopropylacetamide Moiety: This step involves the acylation of the isoxazole ring with isopropylamine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the amide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Substitution Reactions: Palladium catalysts for cross-coupling reactions, acid or base catalysts for nucleophilic substitutions.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 3,4-dimethoxyphenyl group is a critical feature. Comparisons with other phenyl-substituted analogs include:

Compound Phenyl Substituents Key Activities/Properties Reference
Target Compound 3,4-Dimethoxy Hypothesized antioxidant, enzyme inhibition (inferred) N/A
Curcumin analog (3e) 3,4-Dimethoxy Strong antioxidant, ACE inhibition
Propanil () 3,4-Dichloro Herbicidal activity
Verapamil () 3,4-Dimethoxy Calcium channel blocker

Key Findings :

  • Methoxy vs. Chloro : Methoxy groups (electron-donating) in curcumin analogs correlate with antioxidant and enzyme-inhibitory activities, whereas chloro groups (electron-withdrawing) in propanil favor herbicidal use .
  • Positional Effects : 3,4-Dimethoxy substitution in Verapamil contributes to cardiovascular activity, suggesting similar substituents in the target compound may target enzymes or receptors in related pathways .

Heterocyclic Core Variations

The isoxazole ring distinguishes the target compound from other heterocycles:

Compound Heterocycle Key Properties Reference
Target Compound Isoxazole Metabolic stability, moderate polarity N/A
Triazole derivatives () 1,2,4-Triazole Sulfur-containing, higher reactivity
Pyrido-pyrimidinone () Pyrimidinone Rigid structure, potential kinase binding

Key Findings :

  • Isoxazole vs.
  • Pyrimidinone: The fused pyrimidinone ring in offers rigidity, which could enhance binding affinity but reduce metabolic flexibility compared to isoxazole .

Acetamide Substituent Modifications

The N-isopropyl group on the acetamide moiety influences steric and pharmacokinetic properties:

Compound Acetamide Substituent Impact Reference
Target Compound N-Isopropyl Bulky, lipophilic N/A
2-Chloroacetamide () N-Cyclopropyl Increased polarity, reduced steric hindrance
Sulfamoyl analog () Sulfamoyl group Enhanced solubility, H-bond potential

Key Findings :

  • N-Isopropyl : The bulky isopropyl group may reduce solubility but improve membrane permeability and target residence time compared to smaller substituents (e.g., cyclopropyl) .
  • Sulfamoyl vs. Acetamide : Sulfamoyl groups () increase hydrophilicity, favoring renal excretion, whereas the target’s acetamide may prolong half-life .

Research Findings from Structural Analogs

  • Antioxidant Activity : Curcumin analogs with 3,4-dimethoxy groups exhibit strong radical scavenging (IC50: <10 μM), suggesting the target compound may share this trait .
  • Low Toxicity: Curcumin analogs and triazole derivatives () show low cytotoxicity in normal cells, a favorable indicator for the target compound’s safety profile .

Biological Activity

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide, with the CAS number 953233-41-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.4 g/mol. The structure includes an isoxazole ring, which is known for its biological significance in various therapeutic areas.

PropertyValue
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
CAS Number953233-41-5

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, the cytotoxic evaluation of related isoxazole derivatives showed selective toxicity against various human tumor cell lines, particularly leukemia cells .

Case Study:
In a study evaluating the cytotoxic effects of several isoxazole derivatives, compounds demonstrated varying degrees of activity against human tumor cell lines. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl ring could enhance cytotoxicity .

The mechanism by which this compound exerts its effects may involve the modulation of specific cellular pathways. Isoxazole derivatives are known to interact with various receptors and enzymes, potentially influencing apoptotic pathways and inhibiting cell proliferation.

Potential Mechanisms:

  • Receptor Interaction: Binding to specific receptors may alter signaling pathways involved in cell survival and apoptosis.
  • Enzyme Inhibition: Inhibition of enzymes critical for tumor growth could be a key mechanism.

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound can inhibit key enzymes involved in cancer progression. For instance, kynurenine monooxygenase inhibitors have been studied for their potential to affect metabolic pathways associated with cancer metabolism .

Comparative Analysis

A comparative analysis of various isoxazole derivatives reveals that structural variations significantly impact biological activity:

Compound NameActivity LevelKey Findings
This compoundModerateSelective cytotoxicity against leukemia cells
N-methyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamideLowLimited activity against solid tumors
N-propyl-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamideHighSignificant inhibition of tumor growth in vitro

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